[3-(2-Pyrimidinyloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Pyrimidinyloxy)phenyl]methanol: is a heterocyclic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by a phenyl ring substituted with a pyrimidinyloxy group and a methanol group. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Pyrimidinyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrimidinyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: [3-(2-Pyrimidinyloxy)phenyl]methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It can act as a ligand in biochemical assays .
Medicine: It is investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of [3-(2-Pyrimidinyloxy)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidinyloxy group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. The methanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- Phenyl (5-pyrimidinyl)methanol
- 4-(2-Pyrimidinylmethyl)azepane hydrochloride
- 4-(2-Pyrimidinyloxy)aniline
Comparison:
- Phenyl (5-pyrimidinyl)methanol: Similar structure but with a different substitution pattern on the pyrimidine ring.
- 4-(2-Pyrimidinylmethyl)azepane hydrochloride: Contains an azepane ring instead of a phenyl ring, leading to different chemical properties and applications.
- 4-(2-Pyrimidinyloxy)aniline: Similar structure but with an aniline group instead of a methanol group, affecting its reactivity and biological activity .
Uniqueness: [3-(2-Pyrimidinyloxy)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinyloxy group and a methanol group makes it a versatile building block in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
(3-pyrimidin-2-yloxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-7,14H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGNNFYTJABKLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376934 |
Source
|
Record name | [3-(2-pyrimidinyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82440-25-3 |
Source
|
Record name | [3-(2-pyrimidinyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.